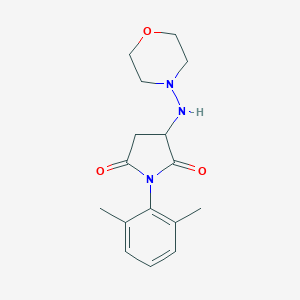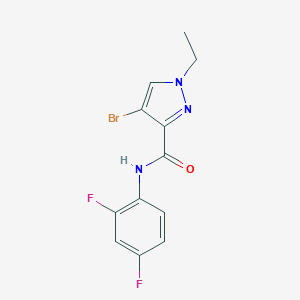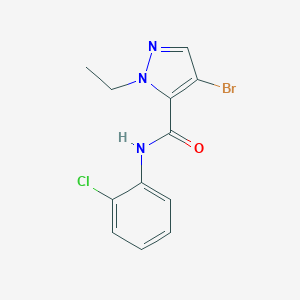![molecular formula C21H28N2O2 B280232 N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide selectively blocks the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and the limbic system. It is believed that the dopamine D4 receptor plays a role in the regulation of cognitive function, emotion, and motivation. By blocking this receptor, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide may improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to have a high affinity for the dopamine D4 receptor and a low affinity for other dopamine receptors. It has also been shown to have a long half-life, which may contribute to its sustained therapeutic effects. In animal studies, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to improve cognitive function and reduce symptoms of ADHD and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its high selectivity for the dopamine D4 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide on cognitive function and behavior.
Synthesemethoden
The synthesis of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide involves the reaction of 3-[(4-isopropylphenoxy)methyl]benzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
Eigenschaften
Molekularformel |
C21H28N2O2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)18-8-10-20(11-9-18)25-15-17-6-5-7-19(14-17)21(24)22-12-13-23(3)4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
WUNINNBLHFTOJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NCCN(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)